2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis-
Overview
Description
2,5-Pyrrolidinedione, 1,1’-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- is a complex organic compound with the molecular formula C30H48N2O8S2 and a molecular weight of 628.84 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidinedione core linked by dithiobis groups to long-chain undecanoic acid derivatives. It is primarily used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1,1’-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- typically involves the reaction of 2,5-pyrrolidinedione with dithiobis(undecanoic acid) derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification steps often include recrystallization and chromatography to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1,1’-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the cleavage of the dithiobis linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved products with free thiol groups
Substitution: New ester or amide derivatives
Scientific Research Applications
2,5-Pyrrolidinedione, 1,1’-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its ability to form stable linkages with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1,1’-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- involves its ability to form covalent bonds with target molecules. The dithiobis groups can interact with thiol-containing compounds, leading to the formation of disulfide bonds. This property is particularly useful in biological systems where disulfide bond formation is crucial for protein structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Pyrrolidinedione, 1,1’-[dithiobis[(1-oxo-10,1-decanediyl)oxy]]bis-
- 2,5-Pyrrolidinedione, 1,1’-[dithiobis[(1-oxo-12,1-dodecanediyl)oxy]]bis-
Uniqueness
Compared to similar compounds, 2,5-Pyrrolidinedione, 1,1’-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- stands out due to its specific chain length and the resulting physical and chemical properties. The undecanoic acid derivatives provide a balance between hydrophobicity and reactivity, making it suitable for a variety of applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-[[11-(2,5-dioxopyrrolidin-1-yl)oxy-11-oxoundecyl]disulfanyl]undecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O8S2/c33-25-19-20-26(34)31(25)39-29(37)17-13-9-5-1-3-7-11-15-23-41-42-24-16-12-8-4-2-6-10-14-18-30(38)40-32-27(35)21-22-28(32)36/h1-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKQWUXBBOQYTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCSSCCCCCCCCCCC(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430980 | |
Record name | 2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147072-47-7 | |
Record name | 2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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